molecular formula C11H12F3N3O B1401670 1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone CAS No. 1311280-03-1

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone

Cat. No. B1401670
M. Wt: 259.23 g/mol
InChI Key: XDHAYXQDJFIZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a pyridopyrazinone derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis of heterocyclic compounds derived from a similar pyrazinone framework, demonstrating their potential antiviral activities against HSV1 and HAV-MBB. These compounds were synthesized through reactions involving diazotization and coupling with active -CH2- containing compounds, showcasing the versatility of pyrazinone derivatives in drug discovery (Attaby et al., 2006).

Catalytic Behavior in Polymerization

Another study explored the synthesis of complexes with iron(II) and cobalt(II) dichloride, bearing a quinoxalinyl-pyridine framework, similar to the core structure of the compound . These complexes were investigated for their catalytic activities towards ethylene, highlighting the potential of such compounds in the polymerization industry (Sun et al., 2007).

Synthesis of Trifluoromethylnaphthalenes

The reactivity of similar trifluoromethyl compounds has been utilized in the synthesis of trifluoromethylnaphthalenes, indicating the compound's utility in creating complex fluorinated structures. This process involves reactions with benzylic Grignard reagents, showcasing the compound's role in synthetic organic chemistry (Mellor et al., 2000).

Herbicide Action Mechanisms

Research into substituted pyridazinone compounds, similar in structure to the compound of interest, has revealed their mechanisms as herbicides, inhibiting photosynthesis and affecting chloroplast development. This demonstrates the compound's relevance in agrochemical research and its potential as a lead structure for developing new herbicides (Hilton et al., 1969).

Development of Antimicrobial Agents

A study on 3,4-disubstituted pyrazolederivatives synthesized from a process involving cyclization of substituted aryl ethanone highlighted significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This finding underscores the potential for developing antimicrobial agents from compounds with a similar structural framework ([Akula et al., 201

9](https://consensus.app/papers/synthesis-characterization-antimicrobial-activity-some-akula/a4490dfbcba25667a0ea04aafc62c4c2/?utm_source=chatgpt)).

properties

IUPAC Name

1-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c1-7(18)17-4-3-16(2)9-5-8(11(12,13)14)6-15-10(9)17/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHAYXQDJFIZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C2=C1N=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 5
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.